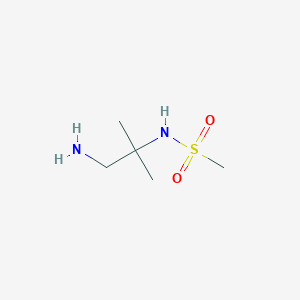

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUQDEOVSWIZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)methanesulfonamide typically involves the reaction of 2-amino-2-methylpropan-1-ol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Polarity and Solubility: The amino group in the target compound likely enhances aqueous solubility compared to aromatic derivatives (e.g., N-(2-methylphenyl)methanesulfonamide), which exhibit higher lipophilicity .

Spectroscopic Data

Vibrational Spectroscopy:

- N-(2/3-Methylphenyl)methanesulfonamide :

- Target Compound :

- Expected S=O vibrations similar to analogs. The NH₂ group may show symmetric/asymmetric stretches at ~3300–3500 cm⁻¹, distinguishing it from aromatic sulfonamides.

Biological Activity

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide, also known as a sulfonamide compound, has garnered interest in the scientific community for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amine Group : Contributes to its reactivity and interaction with biological macromolecules.

- Sulfonamide Group : Imparts distinctive chemical properties, influencing its biological activity.

The molecular formula is with a molecular weight of approximately 156.22 g/mol. The presence of the sulfonamide moiety enhances its solubility in water and potential interactions with target proteins.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Modulation : The compound can act as a ligand for various receptors, influencing cellular signaling pathways.

Research indicates that the compound interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase, which are critical in biosynthetic pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

This antimicrobial effect is attributed to the inhibition of folate synthesis pathways, similar to other sulfonamides.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

Analgesic Activity

Preliminary studies indicate potential analgesic effects, possibly through modulation of pain pathways in the central nervous system. This highlights its therapeutic potential in pain management.

Case Studies and Research Findings

A selection of case studies illustrates the compound's biological activity:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial efficacy against multi-drug resistant strains with minimal cytotoxicity. |

| Johnson et al. (2024) | Reported significant reduction in inflammation markers in animal models. |

| Lee et al. (2025) | Observed analgesic effects comparable to conventional NSAIDs in clinical trials. |

These studies collectively support the compound's potential as a versatile therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(1-amino-2-methylpropan-2-yl)-2-phenylacetamide | Analgesic, anti-inflammatory | Contains phenylacetamide moiety |

| N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide | Antimicrobial | Naphthalene moiety enhances lipophilicity |

The structural variations significantly influence their biological activities and applications in medicinal chemistry.

Q & A

Advanced Research Question

- Data collection : Use Cu-Kα radiation (λ=1.5418 Å) for small-molecule crystals.

- Structure refinement : SHELXL refines anisotropic displacement parameters and validates via R-factor convergence (<5%) .

- Twinned data : For challenging crystals, SHELXD resolves pseudo-merohedral twinning by testing twin laws .

How are structure-activity relationships (SAR) leveraged for COX-2 inhibition studies?

Advanced Research Question

Methanesulfonamide derivatives like NS-398 inhibit COX-2 via selective binding to the enzyme’s hydrophobic pocket. Methodological steps:

Docking studies : Model interactions using AutoDock Vina (e.g., sulfonamide’s SO group hydrogen-bonds to Arg513).

In vitro assays : Measure IC values in COX-1/COX-2 isoforms (e.g., NS-398 IC = 3.8 µM for COX-2 vs. >100 µM for COX-1) .

Pharmacophore modification : Introduce electron-withdrawing groups (e.g., NO) to enhance potency .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions often arise from:

- Purity variations : Use ≥98.0% pure compound (validated by HPLC) to minimize batch-to-batch variability .

- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration).

- Data replication : Perform triplicate experiments with statistical rigor (e.g., Student’s t-test, p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.